molecular formula C22H28OSi B12556373 Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- CAS No. 194610-24-7

Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-

Cat. No.: B12556373
CAS No.: 194610-24-7
M. Wt: 336.5 g/mol
InChI Key: WQZAHMAPXIXHAH-LJQANCHMSA-N
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Description

Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is a chemical compound with the molecular formula C22H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a (2R)-2-methyl-3-pentynyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- typically involves the reaction of diphenylsilane with (2R)-2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the catalytic reaction and subsequent purification steps, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .

Major Products

The major products formed from these reactions include silanols, siloxanes, and other silane derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.

    Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the modification of their chemical and physical properties. This interaction is facilitated by the unique structure of the compound, which allows it to participate in a variety of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)diphenyl-
  • Silane, (2-methyl-3-pentynyl)diphenyl-
  • Silane, (1,1-dimethylethyl)[[(2S)-2-methyl-3-pentynyl]oxy]diphenyl-

Uniqueness

Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is unique due to its specific stereochemistry and the presence of both the (2R)-2-methyl-3-pentynyl group and the diphenylsilane moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

194610-24-7

Molecular Formula

C22H28OSi

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl-[(2R)-2-methylpent-3-ynoxy]-diphenylsilane

InChI

InChI=1S/C22H28OSi/c1-6-13-19(2)18-23-24(22(3,4)5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,19H,18H2,1-5H3/t19-/m1/s1

InChI Key

WQZAHMAPXIXHAH-LJQANCHMSA-N

Isomeric SMILES

CC#C[C@@H](C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC#CC(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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